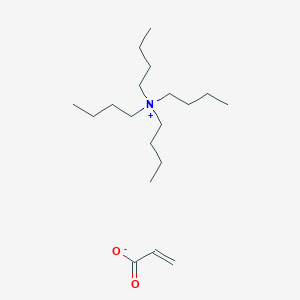
2-Iminopiperidine hydrochloride
Overview
Description
2-Iminopiperidine hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C5H11ClN2 and its molecular weight is 134.61 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Inhibition of Human Nitric Oxide Synthase Isoforms
2-Iminopiperidine and related 2-iminoazaheterocycles have shown to be potent inhibitors of human nitric oxide synthase (NOS) isoforms. This series includes cyclic amidines, among which 2-iminopiperidine exhibited significant inhibitory effects, particularly for human inducible nitric oxide synthase (iNOS). The relevance of these compounds extends to potential therapeutic applications, as demonstrated by their in vivo ability to inhibit inducible NOS activity in lipopolysaccharide (LPS)-treated rats, thereby reducing plasma nitrite/nitrate levels (Moore et al., 1996). Further modifications of 2-iminopiperidine, such as methyl substitutions, have enhanced the potency and selectivity of these compounds as NOS inhibitors (Webber et al., 1998).
Synthesis and Fungicidal Activity
Research into substituted piperidines, including 2-iminopiperidine derivatives, has explored their synthesis and potential fungicidal activity. This work involved the preparation of various substituted piperidine and tetrahydropyridines, highlighting the versatility and application potential of 2-iminopiperidine in agricultural and pharmaceutical fields (Mandal et al., 1991).
Photochemical Dimerization Studies
2-Iminopiperidine has also been studied in the context of photochemical dimerization. Such research can provide insights into the chemical properties and reactivity of 2-iminopiperidine under specific conditions, which could be relevant for developing novel synthetic methods or understanding its behavior in various environments (Taylor & Kan, 1963).
Development of Novel Chemical Leads
The modification of 2-iminopiperidines to create new chemical leads, particularly for oral bioavailability, is an area of active research. This involves synthesizing and evaluating 2-iminopiperidine derivatives, assessing their biological activity and potential as therapeutic agents (Kawanaka et al., 2003).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
The primary target of 2-Iminopiperidine hydrochloride is Nitric Oxide Synthase 2 (NOS2) . NOS2 is an enzyme that catalyzes the production of nitric oxide (NO), a key cellular signaling molecule, particularly in immune and inflammatory responses.
Mode of Action
This compound acts as a selective inhibitor of NOS2 . It interacts with the NOS2 enzyme, inhibiting its activity and thereby reducing the production of nitric oxide. Studies indicate that this compound is a more potent inhibitor than N G -methyl-L-arginine .
Properties
IUPAC Name |
2,3,4,5-tetrahydropyridin-6-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2.ClH/c6-5-3-1-2-4-7-5;/h1-4H2,(H2,6,7);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHDTXTDHBRADLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN=C(C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
45505-66-6 | |
| Record name | 2-Pyridinamine, 3,4,5,6-tetrahydro-, hydrochloride (1:2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=45505-66-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID50166802 | |
| Record name | Piperidine, 2-imino-, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50166802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16011-96-4 | |
| Record name | 2-Pyridinamine, 3,4,5,6-tetrahydro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16011-96-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Piperidine, 2-imino-, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016011964 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Piperidine, 2-imino-, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50166802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-amino-3,4,5,6-tetrahydropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.481 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















